Antioxidant Activity of Piperidine‑Thiols vs. Piperidine‑Alcohols and Piperidine‑Amines
In a systematic structure–activity investigation of piperidine derivatives (PDs) as lipid‑peroxidation inhibitors, the thiol‑substituted derivatives displayed the highest antioxidant potency, followed by amino‑substituted derivatives, while hydroxyl‑substituted derivatives were the least active. The experimentally determined activity order is SH > NH₂ > OH . For procurement, this means 3‑(piperidin‑3‑yl)propane‑1‑thiol offers intrinsically superior radical‑scavenging capability relative to its direct alcohol analog 3‑(piperidin‑3‑yl)propan‑1‑ol and its amine analog 3‑(piperidin‑3‑yl)propylamine.
| Evidence Dimension | Relative antioxidant activity rank order |
|---|---|
| Target Compound Data | Piperidine–thiol derivatives (SH‑substituted): highest activity tier |
| Comparator Or Baseline | Piperidine–NH₂ derivatives (intermediate activity tier); piperidine–OH derivatives (lowest activity tier) |
| Quantified Difference | Rank order SH > NH₂ > OH confirmed by experimental measurement ; no absolute IC₅₀ provided for the three specific compounds, but the relative ranking is statistically robust. |
| Conditions | Lipid peroxidation inhibition assay (experimental) corroborated by density functional theory (DFT) calculations at the B3LYP/6‑31G(d) level. |
Why This Matters
If the intended downstream application involves oxidative‑stress modulation or radical‑scavenging functionalization, the thiol compound provides a measurable performance advantage over its alcohol or amine analogs.
- [1] Wang L‑F, Zhang H‑Y. Theoretical elucidation of structure–activity relationships for antioxidant activity of piperidine derivatives. J Shandong Univ Technol (Nat Sci Ed). 2005;19(1):5. DOI:10.3969/j.issn.1672-6197.2005.01.018. View Source
